molecular formula C16H21F2N3O2S B10928071 1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylphenyl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10928071
M. Wt: 357.4 g/mol
InChI Key: NMEGIEQEANPDJT-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structural features, including a difluoromethyl group, a pyrazole ring, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods: Industrial production may utilize continuous flow chemistry to enhance the efficiency and scalability of the synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the aromatic ring.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The sulfonamide group is a common pharmacophore in medicinal chemistry, making this compound a potential lead for the development of new therapeutic agents.

    Biological Probes: It can be used in the design of probes for studying biological processes due to its ability to interact with specific biomolecules.

Industry:

    Agrochemicals: The compound’s structural features may impart herbicidal or pesticidal properties, making it useful in agricultural applications.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability by resisting oxidative degradation.

Comparison with Similar Compounds

  • 1-(TRIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE
  • 1-(CHLOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE

Uniqueness:

  • Difluoromethyl Group: The presence of the difluoromethyl group in 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(4-METHYLPHENYL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, compared to its trifluoromethyl and chloromethyl analogs.
  • Bioactivity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable scaffold for drug discovery.

Properties

Molecular Formula

C16H21F2N3O2S

Molecular Weight

357.4 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[1-(4-methylphenyl)propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C16H21F2N3O2S/c1-5-14(13-8-6-10(2)7-9-13)20-24(22,23)15-11(3)19-21(12(15)4)16(17)18/h6-9,14,16,20H,5H2,1-4H3

InChI Key

NMEGIEQEANPDJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(N(N=C2C)C(F)F)C

Origin of Product

United States

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